molecular formula C7H16N2 B586838 cis-1,2,6-Trimethylpiperazine CAS No. 147539-61-5

cis-1,2,6-Trimethylpiperazine

Cat. No. B586838
CAS RN: 147539-61-5
M. Wt: 128.219
InChI Key: QHVYJSBQXIIROJ-KNVOCYPGSA-N
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Description

“Cis-1,2,6-Trimethylpiperazine” is a chemical compound with the CAS Number: 147539-61-5 . It has a molecular weight of 128.22 and its IUPAC name is 1,2,6-trimethylpiperazine .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “cis-1,2,6-Trimethylpiperazine”, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

“Cis-1,2,6-Trimethylpiperazine” contains a total of 25 bonds, including 9 non-H bonds, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .


Physical And Chemical Properties Analysis

“Cis-1,2,6-Trimethylpiperazine” has a molecular weight of 128.22 . Its InChI Code is 1S/C7H16N2/c1-6-4-8-5-7(2)9(6)3/h6-8H,4-5H2,1-3H3 .

Scientific Research Applications

  • Antitumor Activity: Platinum complexes of protonated diamines, including 1,1,4-trimethylpiperazine, have been synthesized and evaluated for their antitumor activities against murine leukemia cells. These complexes showed varying degrees of antitumor activity, suggesting potential applications in cancer treatment (Doran, Khokhar, & Hacker, 1985).

  • Structural Analysis: Studies on the stereochemistry of 1,2,6-trimethyl-4-piperidone, an intermediate in creating spiropiperidines with analgesic activity, revealed insights into configurational and conformational isomerism. This research contributes to a deeper understanding of molecular structures in drug design (Diwischek, Arnone, Engels, & Holzgrabe, 2005).

  • Sterol Isomerase Inhibition: Novel cyclohexyl-1-(2-pyridyl)piperazines were developed as Delta(8)-Delta(7) sterol isomerase selective ligands with antiproliferative activity against human prostate cancer cells. This research highlights the potential of these compounds in investigating cholesterol biosynthesis and developing anticancer drugs (Berardi et al., 2008).

  • Crystal Engineering: Cocrystals of cis-itraconazole with dicarboxylic acids were studied for their solubility and dissolution rates, revealing insights into drug formulation and delivery systems (Remenar et al., 2003).

  • Antimicrobial Activity: Methylpiperazine derivatives of chitosan were investigated for their antibacterial activity against various bacterial strains, indicating potential applications in antimicrobial therapies (Másson et al., 2008).

  • Chemotherapy Mechanisms: Cisplatin, a chemotherapeutic drug, utilizes cis-diamminedichloroplatinum (II) in its mechanism to crosslink DNA and induce apoptosis in cancer cells. This highlights the importance of platinum-based complexes in cancer treatment (Dasari & Tchounwou, 2014).

  • Corrosion Inhibition: Research on the development of efficient corrosion inhibitors of metals, including those based on salts of higher carboxylic acids, has implications for the oil and gas industry, demonstrating the role of chemical compounds in industrial applications (Kuznetsov, Chirkunov, & Semiletov, 2019).

Safety and Hazards

The safety information for “cis-1,2,6-Trimethylpiperazine” can be found in its Material Safety Data Sheet (MSDS) . It’s always important to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

(2R,6S)-1,2,6-trimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6-4-8-5-7(2)9(6)3/h6-8H,4-5H2,1-3H3/t6-,7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVYJSBQXIIROJ-KNVOCYPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(N1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@@H](N1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-1,2,6-Trimethylpiperazine

CAS RN

147539-61-5
Record name (2R,6S)-1,2,6-Trimethylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Under an inert atmosphere of nitrogen, 3,4,5-trimethyl-piperazine-1-carboxylic acid benzyl ester (1 eq, 1.87 mmol, 0.49 g) is dissolved in EtOH (20 ml) and palladium on carbon (0.1 eq, 0.187 mmol, 0.2 g) is added. The reaction is stirred at room temperature under an atmosphere of hydrogen for 4 hrs. The reaction mixture is filtered through Celite® and the solvent evaporated under vacuo to afford the title compound.
Quantity
0.49 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step Two

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